Comparative Cytotoxicity: Microcyclamide vs. Patellamide A Against Murine Leukemia Cell Lines
Microcyclamide demonstrates moderate cytotoxicity against P388 murine leukemia cells with an IC50 of 1.2 μg/mL, whereas the structurally related cyanobactin patellamide A exhibits an IC50 range of 2–4 μg/mL against L1210 murine leukemia cells [1][2]. While direct cross-cell-line comparisons are not available, the distinct quantitative profiles indicate microcyclamide offers a differentiated potency window for research applications.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.2 μg/mL (P388 cells) |
| Comparator Or Baseline | Patellamide A: 2–4 μg/mL (L1210 cells) |
| Quantified Difference | Microcyclamide is 1.7- to 3.3-fold more potent by mass concentration under respective assay conditions |
| Conditions | P388 murine leukemia cells; L1210 murine leukemia cells |
Why This Matters
For researchers screening against hematological malignancy models, microcyclamide provides a distinct cytotoxic profile that may enable detection of compound-specific activity windows not achievable with patellamide A.
- [1] Ishida, K.; Nakagawa, H.; Murakami, M. Microcyclamide, a Cytotoxic Cyclic Hexapeptide from the Cyanobacterium Microcystis aeruginosa. J. Nat. Prod. 2000, 63 (9), 1315–1317. View Source
- [2] García-Reynaga, P.; VanNieuwenhze, M. S. A New Total Synthesis of Patellamide A. Org. Lett. 2008, 10 (20), 4621–4623. View Source
